molecular formula C23H25NO6 B11059876 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11059876
M. Wt: 411.4 g/mol
InChI Key: LXBYHVAWQDMSJB-VZCXRCSSSA-N
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Description

This compound, also known by its systematic name 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one , belongs to the class of pyrrolone derivatives. Let’s break down its structure:

    Chemical Formula: CHNO

    Molecular Weight: 487.558 g/mol

    CAS Number: 497076-18-3

This compound features a pyrrolone ring with substituents, including an ethoxyphenyl group, a benzyloxy group, and a hydroxyphenyl group. Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Pyrrolone Ring

    • Starting from appropriate precursors, a pyrrolone ring is formed through cyclization reactions.
    • The benzyloxy and hydroxyphenyl groups are introduced during this step.
  • Functional Group Transformations

    • The ethoxyphenyl group is introduced using suitable reagents.
    • Protecting groups (such as benzyl) are used to prevent unwanted reactions during subsequent steps.
  • Deprotection and Final Steps

    • Removal of protecting groups yields the desired compound.

Industrial Production

While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions yield reduced forms of the compound.

    Substitution: Substituents can be replaced under appropriate conditions.

Common Reagents

  • Hydrogen Peroxide (H2O2) : Used for oxidation reactions.
  • Hydride Reducing Agents (e.g., NaBH4) : Employed for reduction.
  • Halogenating Agents (e.g., Br2) : Used in substitution reactions.

Major Products

The specific products depend on reaction conditions and substituent positions. Oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated forms.

Scientific Research Applications

This compound finds applications across disciplines:

  • Chemistry : As a building block for novel molecules.
  • Biology : Investigating its interactions with biological targets.
  • Medicine : Potential therapeutic applications.
  • Industry : In the development of materials or catalysts.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound to related pyrrolones, emphasizing its unique features.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-3-30-18-11-7-16(8-12-18)21(26)19-20(15-5-9-17(25)10-6-15)24(13-4-14-29-2)23(28)22(19)27/h5-12,20,25-26H,3-4,13-14H2,1-2H3/b21-19-

InChI Key

LXBYHVAWQDMSJB-VZCXRCSSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)O

Origin of Product

United States

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